5-Bromo-4-chloro-2-fluoroaniline
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Overview
Description
5-Bromo-4-chloro-2-fluoroaniline: is an organic compound with the molecular formula C6H4BrClFN and a molecular weight of 224.46 g/mol . It is a halogenated aniline derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research and industry.
Mechanism of Action
Pharmacokinetics
It’s known that aniline derivatives, such as 2-fluoroaniline, are efficiently metabolized, primarily by 4-hydroxylation with subsequent sulfate or glucuronide formation . At least 80% of the dose is excreted in the urine within 24 hours .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-4-chloro-2-fluoroaniline. For instance, it should be stored in a dark place, sealed, and dry, at a temperature between 2-8°C . This suggests that light, air, moisture, and temperature could affect its stability and potency.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-2-fluoroaniline can be achieved through several methods. One common approach involves the nitration of 4-chloro-2-fluoroaniline followed by reduction and bromination . The nitration step introduces a nitro group, which is then reduced to an amino group. Finally, bromination is carried out to introduce the bromine atom at the desired position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by bromination under controlled conditions. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-chloro-2-fluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form other amine derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce nitro derivatives .
Scientific Research Applications
5-Bromo-4-chloro-2-fluoroaniline has several applications in scientific research, including:
Properties
IUPAC Name |
5-bromo-4-chloro-2-fluoroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-3-1-6(10)5(9)2-4(3)8/h1-2H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWFPJSYUUKRCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40554633 |
Source
|
Record name | 5-Bromo-4-chloro-2-fluorobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40554633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111010-07-2 |
Source
|
Record name | 5-Bromo-4-chloro-2-fluorobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40554633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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